3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide
CAS No.:
Cat. No.: VC19959347
Molecular Formula: C9H10N4OS
Molecular Weight: 222.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N4OS |
|---|---|
| Molecular Weight | 222.27 g/mol |
| IUPAC Name | 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide |
| Standard InChI | InChI=1S/C9H10N4OS/c10-7(14)4-6-15-9-12-11-8-3-1-2-5-13(8)9/h1-3,5H,4,6H2,(H2,10,14) |
| Standard InChI Key | HKOAWYUAVTUNKM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1)SCCC(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a triazolo[4,3-a]pyridine scaffold with a propanamide side chain connected through a sulfur atom. The triazolo-pyridine core consists of a five-membered triazole ring fused to a six-membered pyridine ring, creating a planar, electron-rich aromatic system. The thioether (-S-) bridge enhances metabolic stability compared to oxygen or nitrogen analogs, while the propanamide group introduces hydrogen-bonding potential via its carbonyl and amine moieties .
Key Structural Features:
Physicochemical Profiling
Experimental and computational data highlight critical properties:
The thioether linkage reduces oxidative susceptibility compared to thiols, as evidenced by stability studies under accelerated conditions (40°C/75% RH for 6 months).
Synthetic Methodologies
Cyclization Approaches
The triazolo-pyridine core is typically synthesized via 5- exo-dig cyclization. A representative protocol involves:
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Precursor Preparation: Reacting 2-hydrazinylpyridine with chloroethynylphosphonates in ethanol at 60°C for 4 hours .
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Cyclization: Intramolecular attack of the hydrazine nitrogen on the alkyne carbon, forming the triazole ring. Yields exceed 85% under optimized conditions .
Functionalization of the Propanamide Side Chain
The thioether-propanamide moiety is introduced via nucleophilic substitution:
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Thiolation: Treating 3-mercapto- triazolo[4,3-a]pyridine with 3-bromopropanamide in DMF at 80°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Biological Activities and Mechanisms
Anticancer Efficacy
The compound exhibits potent cytotoxicity against cancer cell lines, particularly breast adenocarcinoma (MCF-7, MDA-MB-231):
| Cell Line | IC50 (µM) | Reference Compound (Cisplatin) IC50 (µM) |
|---|---|---|
| MCF-7 | 0.25 | 1.8 |
| MDA-MB-231 | 0.5 | 2.4 |
Mechanistically, it induces apoptosis via caspase-3/7 activation and p53 upregulation, as confirmed by Western blotting and flow cytometry .
Antimicrobial Activity
Broad-spectrum activity against Gram-positive and Gram-negative pathogens:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
The thioether group disrupts microbial membrane integrity, as observed in scanning electron microscopy studies.
Kinase Inhibition
As a p38 MAPK inhibitor, the compound shows promise in inflammatory diseases:
| Kinase | IC50 (nM) | Selectivity (vs. JNK2) |
|---|---|---|
| p38α | 12 | >100-fold |
| p38β | 18 | >80-fold |
Molecular docking reveals hydrogen bonding between the propanamide carbonyl and Lys53 residue in the ATP-binding pocket .
Comparative Analysis with Analogues
Structural Analogues
Key differences between 3-( triazolo[4,3-a]pyridin-3-ylthio)propanamide and related compounds:
| Compound | LogP | Metabolic Stability (t1/2, rat liver microsomes) | Kinase Inhibition (p38α IC50) |
|---|---|---|---|
| Target Compound | 2.8 | 48 min | 12 nM |
| Thioether→Oxy | 1.9 | 22 min | 45 nM |
| Propanamide→Methyl ester | 3.2 | 35 min | 28 nM |
The thioether and propanamide groups synergistically enhance target affinity and pharmacokinetics .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Modifications at the pyridine C6 position improve blood-brain barrier penetration for CNS targets .
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Prodrug Strategies: Esterification of the amide group enhances oral bioavailability (85% vs. 42% for parent compound).
Materials Science
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